Cas no 192385-82-3 (methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate)

Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate is a chiral cyclopentane derivative featuring both a tert-butoxycarbonyl (Boc) protected amine and a methyl ester functional group. Its stereospecific (1S,2S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of pharmacologically active compounds. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, enabling controlled synthetic transformations. The methyl ester enhances solubility and reactivity in nucleophilic substitution or reduction reactions. This compound is commonly employed in peptide mimetics and small-molecule drug development due to its rigid cyclopentane backbone, which can influence conformational properties in target molecules. Its high purity and defined stereochemistry ensure reproducibility in synthetic applications.
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate structure
192385-82-3 structure
Product Name:methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate
CAS No:192385-82-3
MF:C12H21NO4
MW:243.29944396019
MDL:MFCD19381780
CID:2920887
PubChem ID:11481926
Update Time:2025-06-14

methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • N-(tert-butyloxycarbonyl)-trans-(1S,2S)-2-aminocyclopentanecarboxylic acid methyl ester
    • (1S,2S)-(+)-methyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate;methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate;
    • methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate
    • methyl (1S,2S)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
    • methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
    • methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
    • PS-1018
    • MFCD19381780
    • Methyl(1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
    • AKOS015994412
    • 192385-82-3
    • CS-0316376
    • Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,methyl ester, (1S-trans)-
    • P20187
    • Methyl (1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
    • SCHEMBL20786662
    • MDL: MFCD19381780
    • Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1
    • InChI Key: LVSNFSRSQZFNPY-IUCAKERBSA-N
    • SMILES: O(C)C([C@H]1CCC[C@@H]1NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 243.14700
  • Monoisotopic Mass: 243.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • PSA: 64.63000
  • LogP: 2.24370

methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate Pricemore >>

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abcr
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methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:192385-82-3)methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate
Order Number:A1075807
Stock Status:in Stock
Quantity:1g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:58
Price ($):309.0/496.0
Email:sales@amadischem.com

Additional information on methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate

Recent Advances in the Application of Methyl (1S,2S)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylate (CAS: 192385-82-3) in Chemical Biology and Pharmaceutical Research

The compound methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate (CAS: 192385-82-3) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral building block is widely utilized in the synthesis of complex molecules, particularly in the development of peptidomimetics and small-molecule inhibitors. Its unique structural features, including the cyclopentane ring and the tert-butoxycarbonyl (Boc) protecting group, make it an invaluable intermediate in asymmetric synthesis and drug discovery.

Recent studies have highlighted the role of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate in the synthesis of novel protease inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of potent inhibitors targeting the SARS-CoV-2 main protease (Mpro). The researchers employed this compound as a key intermediate to introduce stereochemical control, which was critical for achieving high binding affinity and selectivity. The resulting inhibitors exhibited nanomolar inhibitory activity, underscoring the compound's utility in antiviral drug discovery.

In addition to its applications in antiviral research, methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate has been explored in the context of cancer therapeutics. A recent publication in Bioorganic & Medicinal Chemistry Letters described its incorporation into a series of cyclopentane-based HDAC (histone deacetylase) inhibitors. The study revealed that the stereochemistry of the cyclopentane ring, conferred by this intermediate, played a pivotal role in modulating the inhibitors' pharmacokinetic properties and therapeutic efficacy. These findings open new avenues for the design of epigenetically active anticancer agents.

From a synthetic chemistry perspective, advancements in the scalable production of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate have been reported. A 2022 study in Organic Process Research & Development detailed an optimized catalytic asymmetric hydrogenation protocol for its synthesis, achieving high enantiomeric excess (>99%) and yield (85%). This methodological improvement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications.

Looking ahead, the versatility of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate continues to inspire innovative research. Its applications extend beyond traditional drug discovery, with emerging uses in chemical biology probes and protein-protein interaction modulators. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, this compound is poised to remain a cornerstone in the development of next-generation therapeutics and research tools.

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Amadis Chemical Company Limited
(CAS:192385-82-3)methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate
A1075807
Purity:99%/99%
Quantity:1g/500mg
Price ($):309.0/496.0
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